molecular formula C26H25N9O B3020898 N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 1021094-62-1

N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

Cat. No. B3020898
CAS RN: 1021094-62-1
M. Wt: 479.548
InChI Key: PNOWLBSGIGBJMP-UHFFFAOYSA-N
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Description

“N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide” is a complex organic compound. It contains a pyrimidinylpiperazine moiety, which is a common structural feature in many pharmaceuticals . The compound also includes a pyrazolo[3,4-d]pyrimidinyl moiety and a naphthamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several heterocyclic rings. The piperazine ring in similar compounds has been found to adopt a chair conformation . More specific structural details would require a detailed crystallographic analysis.

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as our compound of interest, have been investigated for their antiviral properties. For instance:

Anticancer Potential

While research on our compound specifically is limited, indole derivatives have demonstrated anticancer effects. Investigating its impact on cancer cell lines, such as MCF-7 and HCT116, could reveal valuable insights .

Antitubercular Activity

Indole derivatives have been explored for their potential against Mycobacterium tuberculosis (MTB). Further studies could assess our compound’s efficacy against MTB and Mycobacterium bovis (BCG) .

Antimicrobial Applications

Given the diverse biological activities of indole derivatives, exploring our compound’s antimicrobial potential against various pathogens would be worthwhile.

Future Directions

The development of new compounds with similar structures is an active area of research, particularly in the field of antidepressants . Further studies could focus on optimizing the synthesis process, exploring the mechanism of action, and evaluating the safety and efficacy of this compound in biological systems.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Similar compounds have been found to interact with various receptors and enzymes, such as tyrosine kinases .

Mode of Action

Based on the structure and similar compounds, it may bind to its target with high affinity, leading to changes in the target’s function .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to inhibit the synthesis of rna and dna, thereby causing cell death .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to cause cell death by inhibiting the synthesis of rna and dna .

properties

IUPAC Name

N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N9O/c36-25(21-7-6-19-4-1-2-5-20(19)16-21)27-10-11-35-24-22(17-32-35)23(30-18-31-24)33-12-14-34(15-13-33)26-28-8-3-9-29-26/h1-9,16-18H,10-15H2,(H,27,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOWLBSGIGBJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5C=C4)C6=NC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

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